molecular formula C12H27Cl2N3O2 B1530413 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride CAS No. 1263379-09-4

4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride

Cat. No.: B1530413
CAS No.: 1263379-09-4
M. Wt: 316.26 g/mol
InChI Key: LJZNRUGZPHTQTA-UHFFFAOYSA-N
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Description

4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperazine ring, a methylaminoethyl group, and a tert-butyl ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperazine and 2-methylaminoethanol as the primary starting materials.

  • Reaction Steps: The process involves the reaction of piperazine with 2-methylaminoethanol under acidic conditions to form the intermediate compound.

  • Esterification: The intermediate is then esterified using tert-butyl chloroformate to introduce the tert-butyl ester group.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using reactors equipped with temperature and pH control systems.

  • Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Various nucleophiles, such as alkyl halides, under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often resulting in the removal of functional groups.

  • Substitution Products: Substituted derivatives where different groups replace the original substituents on the piperazine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibitors and receptor binding. Medicine: Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to receptors or enzymes, modulating their activity, and influencing biological processes.

Molecular Targets and Pathways:

  • Receptors: Binding to specific receptors, leading to downstream signaling events.

  • Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

  • Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

  • N-Methyltyramine: A structurally related compound with similar biological activity.

  • Piperazine derivatives: Other piperazine-based compounds with varying substituents and functional groups.

Uniqueness: 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2.2ClH/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-5-13-4;;/h13H,5-10H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZNRUGZPHTQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride
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4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride
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4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride
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4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride
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4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride
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4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride

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